molecular formula C18H18N4O3 B2539186 3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-05-3

3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2539186
CAS No.: 2034229-05-3
M. Wt: 338.367
InChI Key: QEYVLOLHFCRLMM-UHFFFAOYSA-N
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Description

3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a piperidine ring, a pyrazine ring, and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving amination or hydrogenation processes . The pyrazine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyrazine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitrile group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving piperidine and pyrazine derivatives.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine and pyrazine rings may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidin-4-ylmethanol and piperidin-3-ylmethanol share the piperidine ring structure.

    Pyrazine Derivatives: Compounds such as 2,3-dimethylpyrazine and 2,5-dimethylpyrazine share the pyrazine ring structure.

Uniqueness

What sets 3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile apart is the combination of the piperidine and pyrazine rings with the phenylacetyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(2-hydroxy-2-phenylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c19-11-15-17(21-9-8-20-15)25-14-7-4-10-22(12-14)18(24)16(23)13-5-2-1-3-6-13/h1-3,5-6,8-9,14,16,23H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYVLOLHFCRLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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